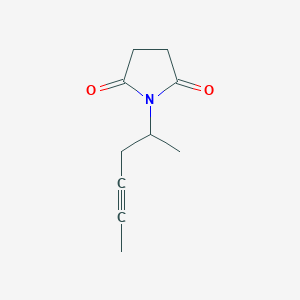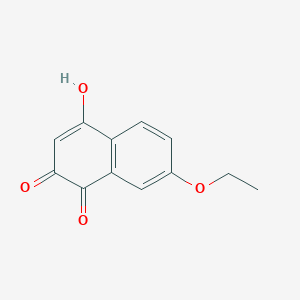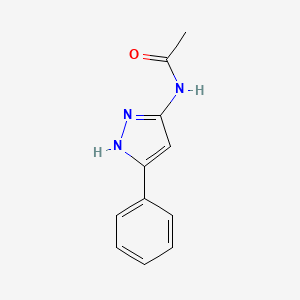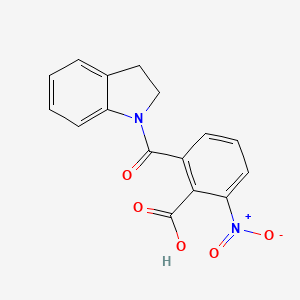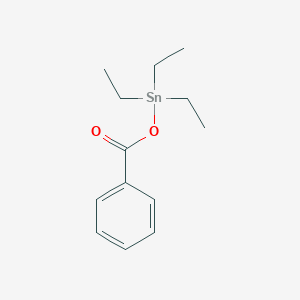
Triethyltin benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyltin benzoate is an organotin compound with the molecular formula C13H20O2Sn. It is a derivative of tin and benzoic acid, where the tin atom is bonded to three ethyl groups and one benzoate group. Organotin compounds, including this compound, are known for their diverse applications in various fields, including industrial and biological research .
Preparation Methods
The synthesis of triethyltin benzoate typically involves the reaction of triethyltin chloride with sodium benzoate. The reaction is carried out in an organic solvent such as toluene or benzene under reflux conditions. The general reaction can be represented as follows:
(C2H5)3SnCl+C6H5COONa→(C2H5)3SnOOC(C6H5)+NaCl
In industrial settings, the production of organotin compounds often involves the use of tin tetrachloride and ethylating agents to produce triethyltin derivatives, which are then reacted with benzoic acid or its salts to form this compound .
Chemical Reactions Analysis
Triethyltin benzoate undergoes various chemical reactions, including:
Oxidation: Triethyltin compounds can be oxidized to form tin oxides. For example, this compound can be oxidized using hydrogen peroxide or other oxidizing agents.
Substitution: The benzoate group in this compound can be substituted with other ligands. For instance, reacting this compound with hydrochloric acid can yield triethyltin chloride and benzoic acid.
Hydrolysis: In the presence of water, this compound can hydrolyze to form triethyltin hydroxide and benzoic acid.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrochloric acid for substitution, and water for hydrolysis. The major products formed from these reactions are tin oxides, triethyltin chloride, and triethyltin hydroxide .
Scientific Research Applications
Triethyltin benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Triethyltin compounds are studied for their toxicological effects on biological systems. They are known to affect the central nervous system and are used in research to study neurotoxicity.
Medicine: Although not commonly used in therapeutic applications, triethyltin compounds are investigated for their potential use in drug delivery systems and as anticancer agents.
Mechanism of Action
The mechanism of action of triethyltin benzoate involves its interaction with cellular components. Triethyltin compounds are known to disrupt mitochondrial function by inhibiting oxidative phosphorylation. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The molecular targets include mitochondrial enzymes and membrane proteins, which are affected by the binding of triethyltin ions .
Comparison with Similar Compounds
Triethyltin benzoate can be compared with other organotin compounds such as triethyltin chloride, triethyltin acetate, and triphenyltin benzoate. While all these compounds share similar toxicological properties, this compound is unique due to its specific benzoate ligand, which can influence its reactivity and applications. For example:
Triethyltin chloride: Used primarily in organic synthesis and as a precursor for other triethyltin compounds.
Triethyltin acetate: Similar to this compound but with an acetate ligand, used in similar applications.
Triphenyltin benzoate: Contains phenyl groups instead of ethyl groups, used as a biocide and in agricultural applications.
Properties
CAS No. |
3646-80-8 |
|---|---|
Molecular Formula |
C13H20O2Sn |
Molecular Weight |
327.01 g/mol |
IUPAC Name |
triethylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3C2H5.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2;/h1-5H,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
KYFSRNRVSILODI-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




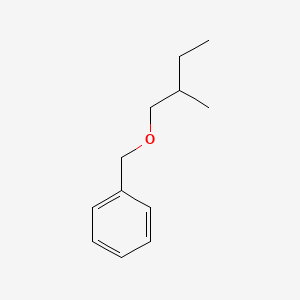
![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)
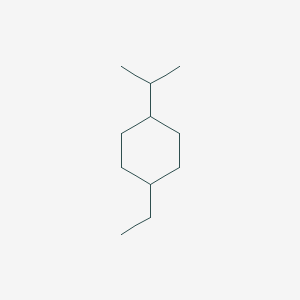
![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)
